Fenmetramide

Descripción general

Descripción

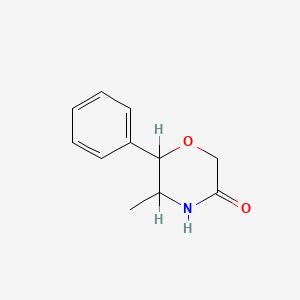

Fenmetramida es un compuesto químico con el nombre IUPAC 2-Fenil-3-metil-morfolin-5-ona. Fue patentado como antidepresivo por McNeil Laboratories en la década de 1960 pero nunca se comercializó . La fenmetramida es un derivado de 5-cetona de la fenmetrazina y se espera que produzca efectos psicoestimulantes, aunque faltan datos farmacológicos .

Métodos De Preparación

La síntesis de fenmetramida implica la formación de la estructura del anillo de morfolinonaLos métodos de producción industrial probablemente involucrarían técnicas estándar de síntesis orgánica, incluido el uso de solventes, catalizadores y procesos de purificación apropiados .

Análisis De Reacciones Químicas

La fenmetramida, como otros derivados de la morfolinona, puede sufrir varias reacciones químicas:

Oxidación: La fenmetramida se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la fenmetramida en sus formas reducidas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Fenmetramide is structurally related to other amphetamine derivatives, which have been known to influence neurotransmitter systems, particularly dopamine. Its primary application has been investigated in relation to its potential as an antidepressant and stimulant.

Antidepressant Potential

- In early studies, this compound was evaluated for its efficacy in treating depression. It was hypothesized to enhance mood through the modulation of monoamine neurotransmitters.

- Although clinical trials were limited, some animal studies indicated that this compound could produce effects similar to those of traditional antidepressants.

Behavioral Studies

This compound has been used in behavioral pharmacology research to understand its effects on learning and memory, as well as its potential for abuse.

Abuse Potential

- Research indicates that this compound exhibits cocaine-like discriminative stimulus effects in primate models. In studies with monkeys, both isomers of phenmetrazine (an active metabolite) showed dose-dependent substitution for cocaine, suggesting a significant potential for abuse .

- The compound's rapid onset and stimulant properties have raised concerns about its safety profile and potential for addiction.

Metabolic Studies

This compound's metabolism has been investigated to understand how it is processed in different species, which can inform its pharmacokinetics and toxicity.

Metabolism in Animals

- A study on the metabolism of this compound in guinea pigs revealed that a significant percentage was excreted as a lactam metabolite, with minimal unchanged drug detected . This highlights the importance of understanding metabolic pathways when considering the safety and efficacy of the drug.

- Comparative studies across species (including humans and tamarin monkeys) demonstrated variations in metabolite profiles, which are crucial for predicting human responses based on animal data .

Formulation and Delivery Systems

Research has also focused on developing effective delivery systems for this compound, particularly through transdermal and transmucosal routes.

Prodrug Development

- Recent advancements in drug formulation have explored prodrug strategies to enhance the bioavailability of this compound. Prodrugs can improve solubility and stability while reducing side effects .

- Techniques such as iontophoresis and microneedle arrays have been investigated to facilitate the delivery of this compound through biological membranes .

Case Studies

Several case studies have documented the behavioral effects of this compound in controlled settings:

Mecanismo De Acción

El mecanismo de acción exacto de la fenmetramida no está bien documentado. como derivado de la fenmetrazina, se espera que produzca efectos psicoestimulantes actuando sobre el sistema nervioso central. Los objetivos moleculares y las vías implicadas probablemente incluyan la liberación de norepinefrina y dopamina, similar a otros compuestos psicoestimulantes .

Comparación Con Compuestos Similares

La fenmetramida es similar a otros compuestos como:

Fenmetrazina: Un fármaco estimulante que se utilizaba como supresor del apetito.

Fendimetrazina: Un profármaco de la fenmetrazina, utilizado como supresor del apetito.

Actividad Biológica

Fenmetramide, a compound closely related to amphetamines, has garnered attention for its biological activity, particularly in relation to its pharmacological effects and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.

Overview of this compound

This compound is a stimulant drug that has been primarily studied for its effects on the central nervous system (CNS). It is structurally similar to other amphetamines and has been used in various contexts, including as an appetite suppressant. Understanding its biological activity requires an exploration of its mechanisms of action, metabolism, and effects observed in both animal models and human studies.

This compound acts primarily as a serotonin and norepinephrine reuptake inhibitor . This mechanism increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and potentially leading to increased energy levels. The compound's activity is similar to that of other amphetamines, which are known to stimulate the release of monoamines and inhibit their reuptake.

Table 1: Comparison of this compound with Related Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | SERT and NET inhibition | Appetite suppression |

| Amphetamine | Increased release of dopamine | ADHD treatment |

| Phenmetrazine | SERT inhibition | Stimulant for weight loss |

Metabolism

The metabolism of this compound involves several pathways, leading to various metabolites. Research indicates that this compound is metabolized through oxidation and conjugation , producing metabolites that may have differing biological activities. For instance, studies have shown that certain metabolites can exhibit psychoactive effects similar to the parent compound.

Case Study: Metabolic Fate in Humans and Animals

A study investigated the metabolic fate of this compound in humans and several animal models, revealing significant species differences in metabolism. In humans, approximately 93% of administered radioactivity was excreted within five days, with a notable percentage being unchanged drug and various metabolites such as glucuronides and phenolic compounds .

Biological Effects

The biological effects of this compound have been documented through various clinical observations:

- Appetite Suppression : Initially used as an appetite suppressant, this compound's efficacy in reducing food intake has been recorded in clinical settings.

- CNS Stimulation : Similar to other stimulants, this compound can lead to increased alertness and energy but may also result in side effects such as anxiety or agitation.

Research Findings

Recent studies have highlighted both therapeutic potentials and safety concerns associated with this compound:

- Efficacy in Weight Management : Clinical trials have demonstrated that this compound can effectively reduce body weight when combined with behavioral therapy.

- Adverse Effects : Reports indicate potential adverse effects including cardiovascular issues when used at high doses or for extended periods.

Propiedades

IUPAC Name |

5-methyl-6-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPHPADGSWWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863576 | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-29-4 | |

| Record name | 5-Methyl-6-phenyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENMETRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.